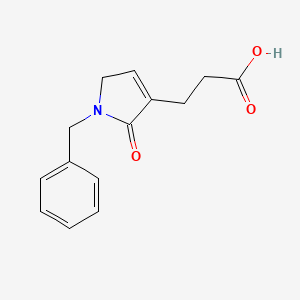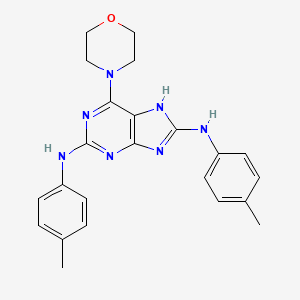
1H-Purine-2,8-diamine, N,N'-bis(4-methylphenyl)-6-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,8-diamine, N,N’-bis(4-methylphenyl)-6-(4-morpholinyl)- is a synthetic organic compound belonging to the purine class of heterocyclic aromatic organic compounds. Purines are known for their significant roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substitution pattern, which includes two 4-methylphenyl groups and a morpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,8-diamine, N,N’-bis(4-methylphenyl)-6-(4-morpholinyl)- typically involves multi-step organic reactions. The starting materials often include purine derivatives, aromatic amines, and morpholine. The key steps may involve:
Nucleophilic substitution: Introduction of the 4-methylphenyl groups through nucleophilic aromatic substitution reactions.
Amidation: Formation of the diamine structure by reacting with appropriate amine precursors.
Cyclization: Formation of the morpholine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Purine-2,8-diamine, N,N’-bis(4-methylphenyl)-6-(4-morpholinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying purine metabolism and related biochemical pathways.
Medicine: Possible applications in drug development, particularly for targeting purine-related enzymes or receptors.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,8-diamine, N,N’-bis(4-methylphenyl)-6-(4-morpholinyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in purine metabolism.
Receptors: Binding to purine receptors and modulating their activity.
Pathways: Affecting biochemical pathways related to purine synthesis and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Purine-2,6-diamine: Lacks the 4-methylphenyl and morpholine substitutions.
1H-Purine-2,8-diamine, N,N’-bis(phenyl)-6-(4-morpholinyl)-: Similar structure but with phenyl groups instead of 4-methylphenyl groups.
1H-Purine-2,8-diamine, N,N’-bis(4-methylphenyl)-: Lacks the morpholine ring.
Uniqueness
1H-Purine-2,8-diamine, N,N’-bis(4-methylphenyl)-6-(4-morpholinyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Numéro CAS |
682337-44-6 |
|---|---|
Formule moléculaire |
C23H25N7O |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-N,8-N-bis(4-methylphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C23H25N7O/c1-15-3-7-17(8-4-15)24-22-26-19-20(27-22)28-23(25-18-9-5-16(2)6-10-18)29-21(19)30-11-13-31-14-12-30/h3-10H,11-14H2,1-2H3,(H3,24,25,26,27,28,29) |
Clé InChI |
YWUNYRXROJHTSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=C(C=C4)C)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


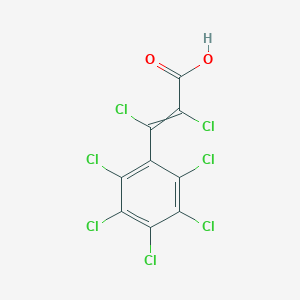
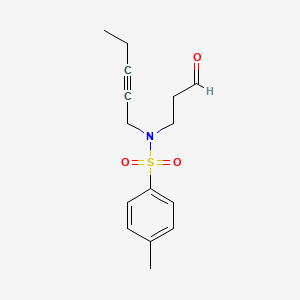
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)

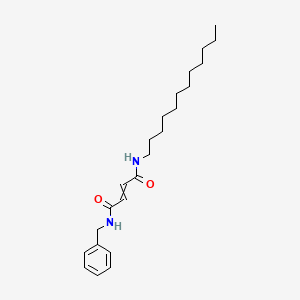
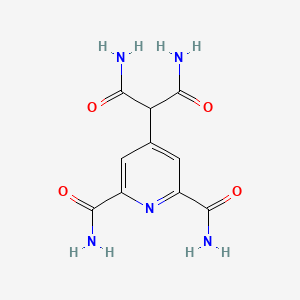
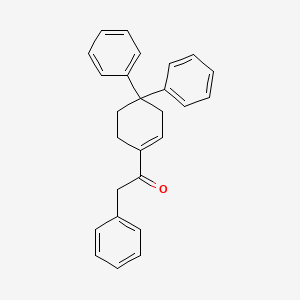
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
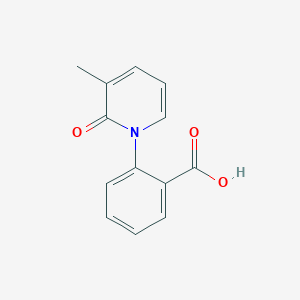
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)

